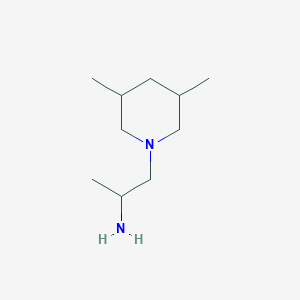

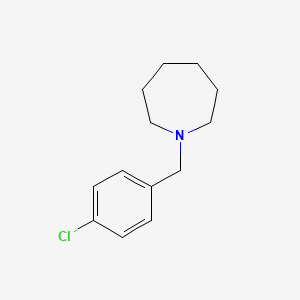

![molecular formula C20H21NO4 B2554640 ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-01-3](/img/structure/B2554640.png)

ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl benzoylacetate is a type of organic compound known as a beta-keto ester . It’s used in the synthesis of various other compounds .

Synthesis Analysis

Beta-keto esters like ethyl benzoylacetate can be synthesized through a variety of methods. One common method is the Claisen condensation, which involves the reaction of an ester with a carbonyl compound in the presence of a base .Molecular Structure Analysis

The molecular structure of a beta-keto ester like ethyl benzoylacetate consists of a benzene ring attached to a keto ester group .Chemical Reactions Analysis

Beta-keto esters are involved in several types of chemical reactions. They can undergo decarboxylation, in which the keto ester group is removed, leaving behind a ketone . They can also participate in the Michael reaction, a type of conjugate addition .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like ethyl benzoylacetate would depend on its specific structure. For example, ethyl benzoylacetate has a boiling point of 244-245 °C and a density of 1.056 g/mL at 25 °C .Applications De Recherche Scientifique

Advanced Carbon Materials Derived from Polybenzoxazines

Polybenzoxazines are a class of thermosetting polymers known for their thermal stability and versatile applications. Research has shown that carbonaceous materials derived from polybenzoxazines exhibit excellent properties, such as high pseudocapacitance, charge stability, and thermal and electrical stability. These materials can be synthesized in various forms, including films, foams, nanofibers, and aerogels/xerogels, making them suitable for applications in electrodes, batteries, gas adsorbents, catalysts, and aerospace technologies. The review by Shaer et al. (2021) highlights the significance of benzoxazines in developing advanced carbon materials with potential industrial applications (Shaer et al., 2021).

Synthesis and Biological Interest of 2-Guanidinobenzazoles

Benzazoles and their derivatives, including benzoxazines, play a crucial role in medicinal chemistry due to their diverse biological activities. The review by Rosales-Hernández et al. (2022) focuses on the chemical aspects of 2-guanidinobenzazoles, a subset of benzazoles, which show promise as therapeutic agents. This review provides an overview of synthetic approaches to these compounds and discusses their potential pharmacological activities, including cytotoxic effects and the inhibition of cell proliferation via angiogenesis and apoptosis. The review is particularly relevant for synthetic chemists interested in developing new pharmacophores (Rosales-Hernández et al., 2022).

Interactions with Polysaccharides: Cellulose

The interaction of ionic liquids with polysaccharides, particularly cellulose, has been the subject of extensive research due to the potential of ionic liquids as solvents for cellulose modification. Heinze et al. (2008) discuss the use of various ionic liquids for the homogeneous acylation, carbanilation, and silylation of cellulose. This review indicates that ionic liquids offer a unique medium for cellulose modification under mild conditions, leading to the synthesis of various cellulose esters and derivatives. Such modifications have implications for the development of new materials with enhanced properties and functionalities (Heinze et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[4-(4-methylbenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-19(22)12-16-13-25-18-7-5-4-6-17(18)21(16)20(23)15-10-8-14(2)9-11-15/h4-11,16H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGLWFXOQPGVJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

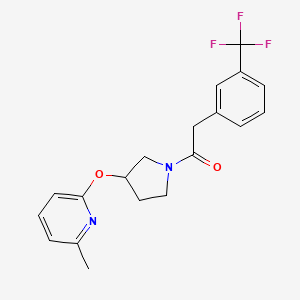

![3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2554559.png)

![5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2554561.png)

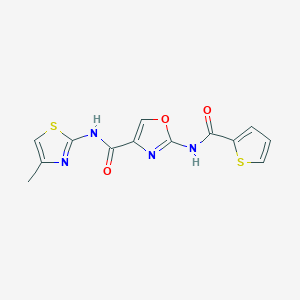

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2554562.png)

![[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone](/img/structure/B2554563.png)

![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)

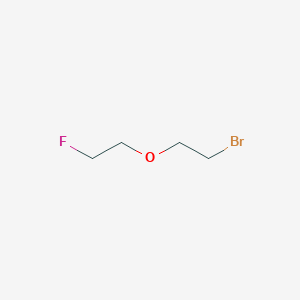

![1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene](/img/structure/B2554566.png)

![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)